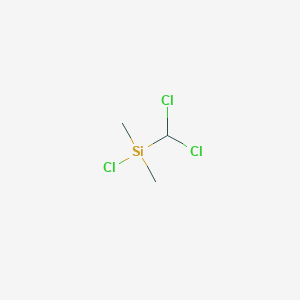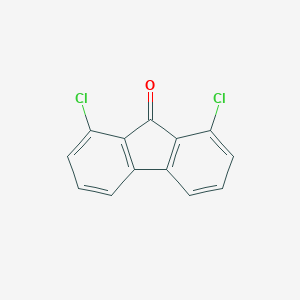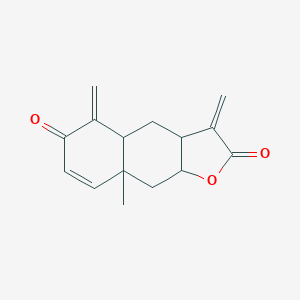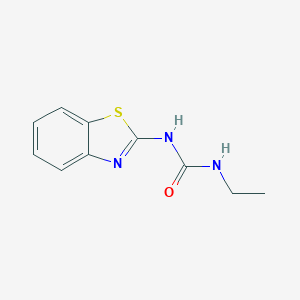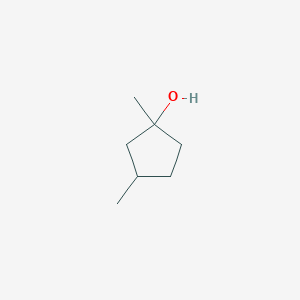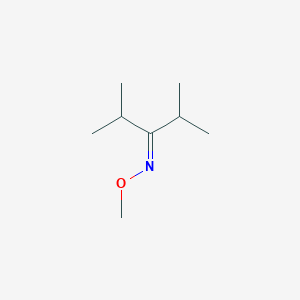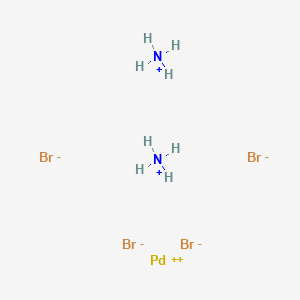![molecular formula C9H18NO10P B094141 2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid CAS No. 15454-37-2](/img/structure/B94141.png)
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid is a derivative of muramic acid, which is a key component of the peptidoglycan layer in bacterial cell walls. This compound plays a crucial role in the recycling of peptidoglycan, a process essential for bacterial growth and survival. This compound is involved in various biochemical pathways, including the synthesis and remodeling of the bacterial cell wall.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of muramic acid-6-phosphate typically involves the phosphorylation of muramic acid. One common method is the use of phosphoenolpyruvate and uridine diphosphate N-acetylglucosamine as starting materials. The reaction is catalyzed by the enzyme MurA, followed by the action of MurB to form uridine diphosphate N-acetylmuramic acid. This intermediate is then phosphorylated to produce muramic acid-6-phosphate .
Industrial Production Methods
Industrial production of muramic acid-6-phosphate often involves microbial fermentation processes. Bacteria such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of muramic acid-6-phosphate. The fermentation broth is then processed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to produce various oxidized derivatives.
Reduction: Reduction reactions can convert muramic acid-6-phosphate into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of muramic acid-6-phosphate, which can be used in further biochemical studies and applications .
Applications De Recherche Scientifique
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is essential for studying bacterial cell wall synthesis and remodeling.
Medicine: Research on muramic acid-6-phosphate contributes to the development of antibiotics targeting bacterial cell walls.
Industry: It is used in the production of bacterial cell wall components for various industrial applications.
Mécanisme D'action
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid exerts its effects by participating in the peptidoglycan recycling pathway. It is converted to N-acetylglucosamine-6-phosphate by the enzyme MurQ etherase. This conversion is crucial for the synthesis of new peptidoglycan, which is essential for bacterial cell wall integrity and function. The molecular targets include enzymes involved in peptidoglycan biosynthesis and recycling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-acetylglucosamine-6-phosphate
- Uridine diphosphate N-acetylmuramic acid
- N-acetylmuramic acid
Uniqueness
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid is unique due to its specific role in the peptidoglycan recycling pathway. Unlike other similar compounds, it is directly involved in the conversion process that leads to the synthesis of new peptidoglycan. This makes it a critical target for antibiotics aiming to disrupt bacterial cell wall synthesis .
Propriétés
Numéro CAS |
15454-37-2 |
|---|---|
Formule moléculaire |
C9H18NO10P |
Poids moléculaire |
331.21 g/mol |
Nom IUPAC |
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H18NO10P/c1-3(8(12)13)19-7-5(10)9(14)20-4(6(7)11)2-18-21(15,16)17/h3-7,9,11,14H,2,10H2,1H3,(H,12,13)(H2,15,16,17)/t3?,4-,5-,6-,7-,9+/m1/s1 |
Clé InChI |
FJABMBOKQGQIII-KDBDHQKJSA-N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
SMILES isomérique |
CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)O)O)N |
SMILES canonique |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
Synonymes |
muramic acid-6-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B94058.png)
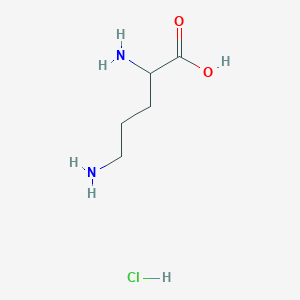

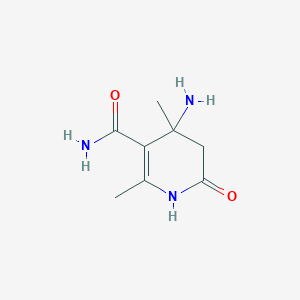
![1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride](/img/structure/B94064.png)
